molecular formula C20H22N4O3 B7714605 N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7714605
M. Wt: 366.4 g/mol
InChI Key: LKDFIIYNRUHGPC-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a unique combination of functional groups, including a nitro group, an oxadiazole ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of aniline derivatives followed by the introduction of the oxadiazole ring through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxadiazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of a nitro group, an oxadiazole ring, and an aniline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique set of reactivity and potential therapeutic effects, which can be leveraged in scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12(2)19-22-20(27-23-19)16-9-10-17(18(11-16)24(25)26)21-14(4)15-7-5-13(3)6-8-15/h5-12,14,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFIIYNRUHGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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